

# Application Notes and Protocols for 10-Nonadecanol

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## Compound of Interest

Compound Name: 10-Nonadecanol

Cat. No.: B101355

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **10-Nonadecanol**, a secondary fatty alcohol. The information is intended for researchers in natural product chemistry, analytical chemistry, and drug development.

## Application: Analytical Standard for GC-MS Analysis of Natural Products

### Introduction:

**10-Nonadecanol** is a long-chain fatty alcohol that has been identified as a metabolite in various plants.<sup>[1]</sup> Due to its defined chemical structure and properties, it can serve as a valuable analytical standard for the identification and quantification of similar compounds in complex mixtures, such as plant extracts or microbial broths, using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a pure standard allows for accurate determination of retention times and mass fragmentation patterns, which are crucial for the unambiguous identification of analytes.

### Data Presentation:

The following table summarizes the key physicochemical properties and GC-MS data for **10-Nonadecanol**, which are essential for its use as an analytical standard.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>40</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	284.52 g/mol	<a href="#">[2]</a>
CAS Number	16840-84-9	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	nonadecan-10-ol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	344.0 to 345.0 °C @ 760.00 mm Hg (estimated)	<a href="#">[3]</a>
GC-MS m/z Top Peak	83	<a href="#">[1]</a>
GC-MS m/z 2nd Highest Peak	55	<a href="#">[1]</a>
GC-MS m/z 3rd Highest Peak	Not specified in search results	

#### Experimental Protocol: Identification of Long-Chain Alcohols in a Plant Extract using **10-Nonadecanol** as a Standard

Objective: To identify the presence of **10-Nonadecanol** and other long-chain alcohols in a plant extract using GC-MS.

Materials:

- **10-Nonadecanol** standard (≥95% purity)
- Plant material (e.g., leaves, roots)
- Solvents: Hexane, Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- GC-MS system with a suitable capillary column (e.g., non-polar)

#### Procedure:

- Preparation of **10-Nonadecanol** Standard Solution:
  - Accurately weigh 10 mg of **10-Nonadecanol**.
  - Dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.
  - Perform serial dilutions to prepare working standards of 1, 5, 10, 25, and 50 µg/mL.
- Extraction of Plant Material:
  - Air-dry the plant material and grind it into a fine powder.
  - Macerate 100 g of the powdered plant material with 500 mL of a hexane:ethyl acetate mixture (1:1 v/v) for 48 hours at room temperature.
  - Filter the extract and concentrate the solvent using a rotary evaporator at 40°C.
  - Dry the crude extract over anhydrous sodium sulfate.
- GC-MS Analysis:
  - Set up the GC-MS instrument with the following (example) parameters:
    - Injector Temperature: 250°C
    - Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    - MS Transfer Line Temperature: 290°C
    - Ion Source Temperature: 230°C
    - Mass Range: m/z 40-600

- Inject 1  $\mu\text{L}$  of each working standard solution to establish the retention time and mass spectrum of **10-Nonadecanol**.
- Inject 1  $\mu\text{L}$  of the redissolved plant extract (e.g., 1 mg/mL in hexane).
- Data Analysis:
  - Compare the retention time and mass fragmentation pattern of the peaks in the plant extract chromatogram with those of the **10-Nonadecanol** standard.
  - A match in both retention time and mass spectrum provides a positive identification.
  - Utilize the NIST library to tentatively identify other related long-chain alcohols.[\[2\]](#)

Experimental Workflow:

Workflow for GC-MS analysis of plant extracts using **10-Nonadecanol**.

## Application: Investigation of Potential Anti-inflammatory Activity

Introduction:

While specific biological activities of **10-Nonadecanol** are not extensively documented, a computational study has suggested that "Nonadecanol" (isomer unspecified) may exhibit anti-inflammatory properties by docking to the active sites of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[\[4\]](#) This suggests a potential therapeutic application for **10-Nonadecanol** that warrants further experimental investigation. The following protocol is a proposed in vitro experiment to validate these in silico findings.

Data Presentation:

Researchers can use the following table to record and compare the inhibitory effects of **10-Nonadecanol** on COX-2 and iNOS activity.

Compound	Concentration (μM)	% COX-2 Inhibition	IC <sub>50</sub> (μM) for COX-2	% iNOS Inhibition	IC <sub>50</sub> (μM) for iNOS
10-Nonadecanol	1				
	10				
	50				
	100				
Positive Control					
(e.g., Celecoxib for COX-2)					
(e.g., L-NIL for iNOS)					
Vehicle Control					
(e.g., DMSO)					

### Experimental Protocol: In Vitro Inhibition of COX-2 and iNOS

**Objective:** To determine the inhibitory effect of **10-Nonadecanol** on the activity of COX-2 and the expression of iNOS in a cell-based assay.

#### Materials:

- **10-Nonadecanol** (≥95% purity)
- Lipopolysaccharide (LPS)
- Murine macrophage cell line (e.g., RAW 264.7)
- Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

- COX-2 inhibitor screening assay kit
- Nitric oxide assay kit (Griess Reagent)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)

#### Procedure:

- Cell Culture and Treatment:
  - Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells in 96-well plates at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **10-Nonadecanol** (e.g., 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour.
- Induction of Inflammation:
  - Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Measurement of Nitric Oxide (iNOS activity):
  - After incubation, collect the cell culture supernatant.
  - Measure the amount of nitrite, a stable product of nitric oxide, using the Griess reagent according to the manufacturer's instructions.
  - Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.
- Measurement of COX-2 Activity:
  - Wash the cells with PBS and lyse them using a suitable lysis buffer.

- Determine the protein concentration of the cell lysates.
- Measure the COX-2 activity in the cell lysates using a commercial COX-2 inhibitor screening assay kit, following the manufacturer's protocol.
- Calculate the percentage of COX-2 inhibition relative to the LPS-treated control.
- Data Analysis:
  - Calculate the IC<sub>50</sub> values for both iNOS and COX-2 inhibition using non-linear regression analysis.

#### Signaling Pathway Diagram:

The following diagram illustrates the hypothetical anti-inflammatory mechanism of **10-Nonadecanol** based on the in-silico study.

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## References

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